Isobutyltriphenylphosphonium iodide

Description

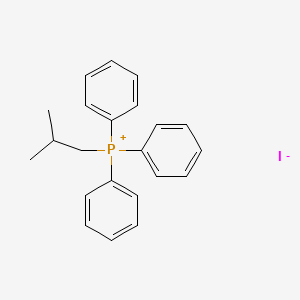

Isobutyltriphenylphosphonium iodide is a quaternary phosphonium salt with the chemical formula C₂₂H₂₄IP (calculated molecular weight: 446.3 g/mol). It is structurally characterized by a central phosphorus atom bonded to three phenyl groups and an isobutyl (branched C₄H₉) group, with an iodide counterion. This compound is primarily used in organic synthesis, particularly in Wittig reactions, where it facilitates the formation of alkenes by reacting with aldehydes or ketones . For instance, in a Wittig reaction with benzaldehyde, the compound produces cis and trans alkenes, as demonstrated by its distillation fractions and gas chromatography analysis . Its branched alkyl chain may influence reaction selectivity and ylide stability compared to linear analogs.

Properties

Molecular Formula |

C22H24IP |

|---|---|

Molecular Weight |

446.3 g/mol |

IUPAC Name |

2-methylpropyl(triphenyl)phosphanium;iodide |

InChI |

InChI=1S/C22H24P.HI/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17,19H,18H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

OVPOVBJOOFKCFI-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyltriphenylphosphonium iodide can be synthesized through the reaction of triphenylphosphine with isobutyl iodide. The reaction typically occurs in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The general reaction is as follows:

Ph3P+CH3CH2CH(CH3)I→Ph3P+CH3CH2CH(CH3)I−

The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of isobutyl triphenylphosphonium iodide may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Isobutyltriphenylphosphonium iodide undergoes several types of chemical reactions, including:

Substitution Reactions: The iodide ion can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The phosphonium ion can participate in redox reactions.

Wittig Reactions: It is commonly used in the Wittig reaction to form alkenes.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, cyanide, and alkoxides.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used.

Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Alkenes: In Wittig reactions, the major products are alkenes.

Substituted Phosphonium Salts: Depending on the nucleophile, various substituted phosphonium salts can be formed.

Scientific Research Applications

Chemistry

Isobutyltriphenylphosphonium iodide is widely used in organic synthesis, particularly in the formation of carbon-carbon double bonds through the Wittig reaction. It is also used as a phase-transfer catalyst in various organic transformations.

Biology and Medicine

In biological research, phosphonium salts are explored for their potential as mitochondrial targeting agents due to their ability to accumulate in mitochondria. This property is leveraged in the design of drugs and probes for mitochondrial studies.

Industry

In the industrial sector, isobutyl triphenylphosphonium iodide is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its role as a catalyst and reagent in various chemical processes makes it valuable in manufacturing.

Mechanism of Action

The mechanism of action of isobutyl triphenylphosphonium iodide in the Wittig reaction involves the formation of a phosphonium ylide intermediate. The ylide reacts with carbonyl compounds to form alkenes. The general mechanism is as follows:

-

Formation of the ylide:

Ph3P+CH3CH2CH(CH3)I−+Base→Ph3P=CH3CH2CH(CH3)

-

Reaction with carbonyl compound:

Ph3P=CH3CH2CH(CH3)+R2C=O→R2C=CH3CH2CH(CH3)+Ph3P=O

The phosphonium ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to the formation of the desired alkene and triphenylphosphine oxide as a byproduct.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of Isobutyltriphenylphosphonium iodide with structurally similar compounds:

Key Observations :

- Molecular Weight : Increases with alkyl chain length (e.g., methyl < isopropyl < isobutyl ≈ butyl < cyclohexyl).

- Melting Points : Only Isopropyltriphenylphosphonium iodide has a reported melting point (190–194°C), likely due to its crystalline stability .

- Solubility: All compounds dissolve in polar solvents, but Methyltriphenylphosphonium iodide is explicitly noted for solubility in acetone and ethanol .

Data Gaps and Future Research

- Melting Points : Data for this compound and its butyl/cyclohexyl analogs are lacking.

- Conductivity Studies : Comparative analysis of ionic mobility in phosphonium salts could expand their use in electrolytes.

- Ecotoxicology : Detailed studies on the environmental impact of isobutyl and cyclohexyl derivatives are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.